N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride
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Overview
Description
N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride is a chemical compound with the molecular formula C7H11F3N2O·HCl. It is known for its unique structure, which includes a trifluoropropyl group and a cyclopropane ring.
Preparation Methods
The synthesis of N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride can be achieved through several routes. One common method involves the reaction of 3-amino-1,1,1-trifluoropropan-2-ol with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -20°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. The trifluoropropyl group and cyclopropane ring contribute to its binding affinity and specificity. The compound may inhibit enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide hydrochloride can be compared with similar compounds such as:
3-amino-1,1,1-trifluoropropan-2-ol: This compound shares the trifluoropropyl group but lacks the cyclopropane ring, resulting in different chemical properties and applications.
1,1,1-trifluoropropan-2-one: This compound has a similar trifluoropropyl group but differs in its functional groups, leading to distinct reactivity and uses.
3-(1,1,1-trifluoropropan-2-yl)aniline hydrochloride: This compound includes both the trifluoropropyl group and an aromatic ring, offering unique properties compared to the cyclopropane-containing compound.
The uniqueness of this compound lies in its combination of the trifluoropropyl group and cyclopropane ring, which imparts specific chemical and biological properties .
Properties
IUPAC Name |
N-(3-amino-1,1,1-trifluoropropan-2-yl)cyclopropanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)5(3-11)12-6(13)4-1-2-4;/h4-5H,1-3,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYONFENOHRKUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(CN)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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